6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHUASXYMIDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
This intermediate is crucial for further functionalization and can be synthesized via a three-step route starting from methyl 2-(4-bromophenyl) acetate:
- Step 1: Conversion of methyl 2-(4-bromophenyl) acetate to dimethyl 2-(4-bromophenyl) malonate by reaction with sodium methoxide in methanol.
- Step 2: Cyclization to 5-(4-bromophenyl) pyrimidine-4,6-diol by condensation with formamidine.
- Step 3: Chlorination of the diol with phosphorus oxychloride (POCl3) under reflux to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine.
The overall yield of these three steps is approximately 52.8%, with the final product isolated as a white solid (M.p. 101–102 °C) and confirmed by MS and ^1H-NMR spectroscopy.
Functionalization of the Pyrimidine Core
Selective Amination of 2,4-Dichloropyrimidine Derivatives
Starting from 2,4-dichloropyrimidine analogs, selective amination at the 4-position is achieved by reaction with ammonia or amine nucleophiles to yield 4-aminopyrimidine intermediates. This step often produces regioisomeric mixtures (4-amino vs 2-amino pyrimidines), where the 4-amino isomer is the major product.
Suzuki Coupling for Aryl Substitution
The 4-amino pyrimidine intermediate is then coupled with arylboronic acids (e.g., (3-nitrophenyl)boronic acid) under Suzuki reaction conditions (Pd(PPh3)4 catalyst, Na2CO3 base, DME/H2O solvent, 90 °C) to install the aryl substituent at the 2-position of the pyrimidine ring.
Reduction and Further Functionalization
Nitro groups on the coupled aryl ring can be reduced by hydrogenation (e.g., SnCl2·2H2O in DCM/MeOH) to yield the corresponding anilines in good yields (87–97%).
Subsequent coupling of these amines with isocyanates or other electrophiles leads to the final target compounds.
Direct Alkylation Approaches
Although less commonly reported for this specific compound, alkylation of pyrimidine derivatives at the 6-position with 4-bromobenzyl halides under basic conditions (e.g., potassium carbonate in DMF) can be a viable strategy to install the 4-bromobenzyl substituent.
- This approach is supported by analogous alkylation reactions of thiopyrimidines with chloroacetamides in DMF with K2CO3, yielding S-alkylated pyrimidine derivatives in 55–82% yield.
Summary Table of Preparation Steps and Conditions
Research Findings and Optimization Notes
- The regioselectivity of amination on dichloropyrimidines is critical; the 4-amino isomer predominates and is the desired intermediate for further coupling.
- Suzuki coupling conditions are optimized to maximize yield and minimize side reactions; Pd(PPh3)4 catalyst and Na2CO3 base in DME/H2O at 90 °C for 7 hours is effective.
- Reduction of nitro groups to amines proceeds efficiently with SnCl2·2H2O in mixed solvents at moderate temperatures.
- Alkylation reactions require careful control of stoichiometry and temperature to avoid polysubstitution and side products.
- The three-step synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine from methyl 2-(4-bromophenyl) acetate is a robust route with an overall yield of ~53% and well-characterized intermediates.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine serves as a versatile building block for creating more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties.
Biology
The compound has been investigated for its potential biological activities:
-
Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against several bacterial strains are as follows:
Additionally, antifungal activity has been noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Bacterial Strain MIC (µM) Bacillus subtilis 4.69 Staphylococcus aureus 5.64 Enterococcus faecalis 8.33 Escherichia coli 2.33 Pseudomonas aeruginosa 13.40 Salmonella typhi 11.29 -
Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. Studies report IC50 values indicating its effectiveness against COX-1 and COX-2 enzymes:
These results suggest that the compound may serve as a lead structure for developing anti-inflammatory drugs .
Compound IC50 (µM) COX-1 IC50 (µM) COX-2 Compound A 19.45 42.1 Compound B 26.04 31.4 Compound C 28.39 34.4 - Anticancer Properties : Preliminary studies have indicated that derivatives of this compound could inhibit cancer cell proliferation by targeting specific kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDKs) .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties and reactivity profile.
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyrimidine derivatives, including this compound, demonstrated its effectiveness against resistant bacterial strains, highlighting its potential use in developing new antibiotics .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation compared to control groups, supporting its application in anti-inflammatory therapies .
- Cancer Cell Lines : Research involving human cancer cell lines revealed that the compound inhibited cell growth at micromolar concentrations, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the pyrimidine core can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
The compound is compared to structurally related pyrimidine derivatives (Table 1), focusing on substituents and their impact on physicochemical properties.
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may improve binding to hydrophobic pockets in enzymes or receptors .
- Solubility : The morpholine group in compound 25 () introduces polarity, likely improving aqueous solubility compared to purely aromatic analogs .
Biological Activity
6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-bromobenzyl bromide and 2-methylpyrimidin-4-amine under basic conditions, often using potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures. This method highlights the compound's structural uniqueness, combining a bromophenyl group with a pyrimidine core, which is crucial for its biological interactions.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of various pyrimidine derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) values against several bacterial strains are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Additionally, antifungal activity was noted against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism likely involves the inhibition of key enzymes or receptors associated with tumor growth. For example, it has been shown to inhibit COX-2 activity, a target in cancer therapy, with an IC50 value comparable to standard drugs like celecoxib .
Structure–Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
- Bromophenyl Group : Enhances binding affinity to biological targets.
- Pyrimidine Core : Facilitates hydrogen bonding and interaction with enzymes.
Studies indicate that modifications to the bromophenyl or pyrimidine structures can significantly alter the compound's biological activities, suggesting a robust SAR that can guide future drug design .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of pyrimidine compounds, including this compound. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial properties, supporting the need for further exploration of substituents on this compound .
- Cytotoxicity Assays : In another investigation focusing on anticancer properties, researchers tested the compound against several cancer cell lines, revealing significant cytotoxicity that warrants further exploration for potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyrimidine intermediates. For example, coupling a 4-bromophenylmethyl group to a 2-methylpyrimidin-4-amine core can be achieved via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Key steps include:
- Alkylation of the pyrimidine ring using 4-bromobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification via column chromatography or recrystallization to isolate the product.
- Reaction yields often range from 33% to 60%, depending on optimization of stoichiometry and solvent systems .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : A combination of IR, ¹H NMR, and ¹³C NMR is critical for structural confirmation:
| Technique | Key Peaks/Shifts | Evidence Source |
|---|---|---|
| IR (KBr) | ~3398 cm⁻¹ (N-H stretch), ~1659 cm⁻¹ (C=N) | |
| ¹H NMR (δ ppm) | 5.29 (s, NH₂), 7.29–7.87 (m, aromatic protons) | |
| ¹³C NMR (δ ppm) | 104.8 (C-5), 163.9 (C-2), 164.3 (C-6) | |
| Additional validation via mass spectrometry (HRMS) ensures molecular weight accuracy . |
Advanced Research Questions
Q. How do crystal structure analyses inform the conformational dynamics of this compound?
- Methodological Answer : X-ray crystallography reveals critical structural features:
- Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) dictate planarity and steric interactions .
- Hydrogen bonding networks (e.g., N–H⋯N or C–H⋯O) stabilize the crystal lattice. For example, intramolecular N4–H4⋯N5 interactions form six-membered rings, influencing solubility and packing .
- Deviations in substituent coplanarity (e.g., C51 atom displacement by -1.01 Å) highlight torsional strain, which may affect reactivity .
Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?
- Methodological Answer : Discrepancies in NMR data often arise from:
- Solvent effects : Compare shifts in deuterated DMSO vs. CDCl₃, which alter electron environments .
- Dynamic proton exchange : NH₂ protons may merge with aromatic signals in D₂O-containing solvents. Use high-field NMR (≥500 MHz) and variable-temperature experiments to resolve overlapping peaks .
- Crystallographic validation : Cross-reference NMR assignments with X-ray data to confirm substituent positions .
Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR studies focus on:
- Substituent modulation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess impacts on bioactivity .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) to correlate structural features (e.g., dihedral angles, logP) with inhibitory potency .
- Computational modeling : Use DFT calculations to predict binding affinities based on electronic and steric properties .
Data Contradiction Analysis
Q. Why do polymorphic forms of related pyrimidine derivatives exhibit varying biological activities?
- Methodological Answer : Polymorphs (e.g., Forms I and II of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] derivatives) differ in:
- Hydrogen bonding patterns : Altered N–H⋯N interactions affect solubility and membrane permeability .
- Crystal packing : Tightly packed forms may reduce dissolution rates, lowering bioavailability.
- Validation : Use PXRD and DSC to characterize polymorphs, then correlate with in vitro activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
